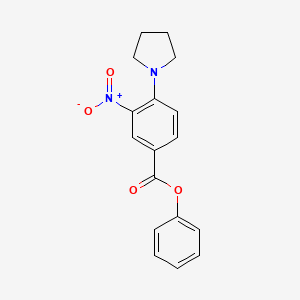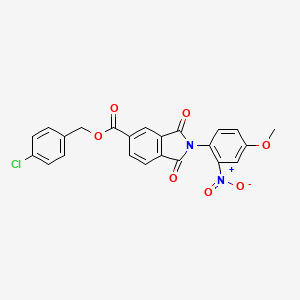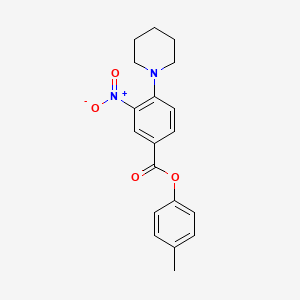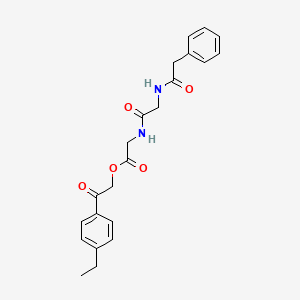
Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Übersicht
Beschreibung
Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of phenyl benzoate followed by the introduction of the pyrrolidine ring. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent step involves the nucleophilic substitution reaction where pyrrolidine is introduced to the nitro-substituted benzoate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrrolidine ring may interact with biological receptors or enzymes, modulating their activity. The overall effect of the compound is determined by the combined action of these functional groups on molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate can be compared with other similar compounds such as:
Phenyl 3-nitrobenzoate: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
3-Nitro-4-pyrrolidin-1-ylbenzoic acid: Similar structure but different functional groups, leading to varied chemical reactivity and applications.
Phenyl 4-pyrrolidin-1-ylbenzoate: Lacks the nitro group, affecting its redox properties and potential biological activity.
The uniqueness of this compound lies in the combination of the nitro group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
phenyl 3-nitro-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(23-14-6-2-1-3-7-14)13-8-9-15(16(12-13)19(21)22)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMFWVYQIBGKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)OC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4011635.png)
![[2-(4-Methylphenyl)-2-oxo-1-phenylethyl] 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate](/img/structure/B4011649.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B4011655.png)
![(5Z)-3-benzyl-5-[(5-methyl-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4011663.png)


![Thiophene-2-carboxylic acid [4-(2-ethyl-piperidine-1-sulfonyl)-phenyl]-amide](/img/structure/B4011676.png)
![4-methyl-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011685.png)
![4-butyl-6-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B4011701.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B4011713.png)
![(5Z)-3-ethyl-5-[[5-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4011719.png)

![1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(5-methyl(2-fu ryl))carbonyl]-3-pyrrolin-2-one](/img/structure/B4011726.png)
